7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one

Description

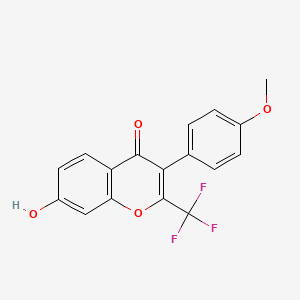

7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one is a synthetic chromen-4-one derivative with a molecular formula of C₁₇H₁₁F₃O₄ and a molecular weight of 336.26 g/mol . Its structure features:

- A 7-hydroxy group on the chromen-4-one core.

- A 3-(4-methoxyphenyl) substituent.

- A 2-trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-23-11-5-2-9(3-6-11)14-15(22)12-7-4-10(21)8-13(12)24-16(14)17(18,19)20/h2-8,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXJYWAFEHIOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trifluoroacetic anhydride, and resorcinol.

Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with resorcinol in the presence of a suitable catalyst, such as piperidine, to form 3-(4-methoxyphenyl)-2H-chromen-2-one.

Hydroxylation: The next step involves the hydroxylation of the chromen-2-one derivative at the 7th position using a hydroxylating agent, such as hydrogen peroxide or a peracid, to yield 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.

Reduction: The chromen-4-one core can be reduced to form the corresponding chroman-4-one derivative.

Substitution: The methoxy group at the 4th position can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Chroman-4-one derivatives.

Substitution: Halogenated or alkylated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and catalysis.

Biology:

- Investigated for its potential as an antioxidant due to the presence of the hydroxy group.

- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

- Explored for its potential as an anti-inflammatory and anticancer agent.

- Evaluated for its ability to modulate enzyme activity and cellular signaling pathways.

Industry:

- Utilized in the development of advanced materials, such as polymers and coatings.

- Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with target proteins, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Additionally, the chromen-4-one core can interact with cellular enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Research Findings

Trifluoromethyl Group Effects

- CF₃ stabilizes the chromen-4-one core against oxidative degradation, as observed in fluorinated flavonoids .

Hydroxy vs. Methoxy Substituents

- The 7-hydroxy group in the target compound and daidzein contributes to hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Replacing 7-OH with 7-MeO (as in ) reduces polarity, lowering aqueous solubility but improving blood-brain barrier penetration in preclinical models .

Antioxidant and Anticancer Activity

Biological Activity

7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one, a chromone derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique trifluoromethyl and methoxy substituents, which significantly influence its pharmacological properties. Recent studies have explored its potential as an antibacterial agent, neuroprotective compound, and inhibitor of various enzymes.

Chemical Structure

The molecular formula of this compound is . It features a chromone core with a hydroxyl group at position 7, a methoxy group at position 4 of the phenyl ring, and a trifluoromethyl group at position 2. The structural characteristics play a crucial role in determining its biological activity.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of flavonoids, including chromone derivatives. A structure-activity relationship (SAR) study indicated that the presence of hydroxyl groups at specific positions enhances antibacterial efficacy. For instance, compounds with hydroxylation at C7 showed significant activity against Gram-positive bacteria, suggesting that 7-hydroxy derivatives are particularly potent .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| This compound | 0.39 - 6.25 | E. coli, B. subtilis |

| Other Flavonoids | Varies | Various strains |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that it can inhibit beta-amyloid (Aβ) self-aggregation, which is crucial in Alzheimer's disease pathology. The neuroprotective effects were assessed using PC12 cells exposed to oxidative stress, where the compound demonstrated significant protective effects .

Enzyme Inhibition

Inhibitory effects on acetylcholinesterase (AChE) have been reported, with IC50 values indicating strong activity. Such inhibition is beneficial for cognitive enhancement and treatment of neurodegenerative diseases like Alzheimer's. The compound interacts with both the catalytic active site and the peripheral anionic site of AChE, showcasing its dual mechanism of action .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial activity of various flavonoids including our compound against E. coli and B. subtilis. The results indicated that compounds with hydroxyl groups at C7 exhibited lower Minimum Inhibitory Concentration (MIC) values compared to those without such substitutions .

- Neuroprotection in PC12 Cells : Research demonstrated that treatment with this compound significantly reduced cell death induced by hydrogen peroxide in PC12 cells, supporting its potential use in neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.